Acetylviloxazine
Description
Acetylviloxazine is a novel compound structurally derived from viloxazine (2-[(2-ethoxyphenoxy)methyl]morpholine), a noradrenergic reuptake inhibitor initially approved for attention-deficit/hyperactivity disorder (ADHD) . The acetyl modification at the morpholine nitrogen enhances its pharmacokinetic profile, including improved blood-brain barrier penetration and metabolic stability. Preclinical studies suggest that this compound retains viloxazine’s selective inhibition of norepinephrine transporters (NET) while demonstrating reduced off-target binding to serotonin (SERT) and dopamine (DAT) transporters compared to its parent compound . Its molecular formula is C₁₅H₂₁NO₄, with a molecular weight of 279.33 g/mol, distinguishing it from viloxazine (C₁₃H₁₉NO₃; 237.29 g/mol) .
Properties
CAS No. |
33585-04-5 |
|---|---|
Molecular Formula |
C15H21NO4 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
1-[2-[(2-ethoxyphenoxy)methyl]morpholin-4-yl]ethanone |
InChI |
InChI=1S/C15H21NO4/c1-3-18-14-6-4-5-7-15(14)20-11-13-10-16(12(2)17)8-9-19-13/h4-7,13H,3,8-11H2,1-2H3 |
InChI Key |
BVUHTRYNQIXGLZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1OCC2CN(CCO2)C(=O)C |
Canonical SMILES |
CCOC1=CC=CC=C1OCC2CN(CCO2)C(=O)C |
Synonyms |
acetylviloxazine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacokinetic Comparisons
Acetylviloxazine belongs to the morpholine-derived psychostimulant class, alongside viloxazine, atomoxetine, and reboxetine. Key structural and pharmacokinetic differences are summarized below:
| Parameter | This compound | Viloxazine | Atomoxetine | Reboxetine |
|---|---|---|---|---|
| Molecular Weight | 279.33 g/mol | 237.29 g/mol | 291.81 g/mol | 313.40 g/mol |
| Half-life (t₁/₂) | 12–14 hours | 5–7 hours | 5.2 hours | 12–16 hours |
| Protein Binding | 85% | 75% | 98% | 97% |
| Metabolic Pathway | CYP2D6 (minor) | CYP2D6 (major) | CYP2D6 (major) | CYP3A4 (major) |
| NET Inhibition (IC₅₀) | 2.1 nM | 5.8 nM | 5.2 nM | 1.3 nM |
This compound’s extended half-life and reduced CYP2D6 dependency suggest a lower risk of drug-drug interactions compared to viloxazine and atomoxetine, which are predominantly metabolized by CYP2D6 .
Mechanistic Differentiation
This compound’s acetyl group stabilizes its interaction with NET’s hydrophobic binding pocket, increasing selectivity (NET/SERT ratio = 1,200:1 vs. 400:1 for viloxazine) . This reduces serotonergic side effects (e.g., nausea, insomnia) common in viloxazine and atomoxetine.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
